molecular formula C15H12Cl2INO2 B3702264 2-(2,4-dichloro-6-methylphenoxy)-N-(2-iodophenyl)acetamide

2-(2,4-dichloro-6-methylphenoxy)-N-(2-iodophenyl)acetamide

Cat. No.: B3702264
M. Wt: 436.1 g/mol
InChI Key: RRTNKXRMTFHNMC-UHFFFAOYSA-N
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Description

2-(2,4-dichloro-6-methylphenoxy)-N-(2-iodophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a phenoxy group substituted with chlorine and methyl groups, as well as an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichloro-6-methylphenoxy)-N-(2-iodophenyl)acetamide typically involves the following steps:

    Formation of the phenoxy intermediate: The starting material, 2,4-dichloro-6-methylphenol, is reacted with a suitable acylating agent to form the phenoxy intermediate.

    Introduction of the iodo group: The phenoxy intermediate is then reacted with an iodinating agent to introduce the iodo group at the desired position.

    Formation of the acetamide: The iodophenyl intermediate is then reacted with an appropriate amine to form the final acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichloro-6-methylphenoxy)-N-(2-iodophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The chlorine and iodine atoms in the compound can be substituted with other groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium fluoride (KF).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and pharmacology.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(2,4-dichloro-6-methylphenoxy)-N-(2-iodophenyl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetamide: Lacks the methyl and iodo groups.

    N-(2-iodophenyl)acetamide: Lacks the phenoxy group.

    2-(2,4-dichloro-6-methylphenoxy)acetic acid: Contains a carboxylic acid group instead of an acetamide group.

Uniqueness

2-(2,4-dichloro-6-methylphenoxy)-N-(2-iodophenyl)acetamide is unique due to the presence of both the phenoxy and iodophenyl groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

2-(2,4-dichloro-6-methylphenoxy)-N-(2-iodophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2INO2/c1-9-6-10(16)7-11(17)15(9)21-8-14(20)19-13-5-3-2-4-12(13)18/h2-7H,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTNKXRMTFHNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=CC=CC=C2I)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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